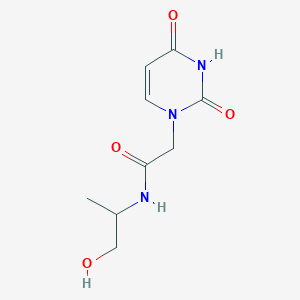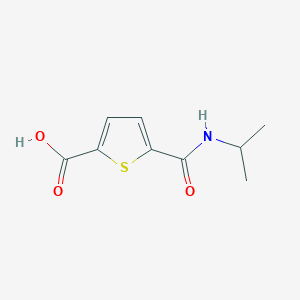
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound with antifungal, antibacterial, and antiprotozoal properties. It was first synthesized in 1934 and has been used in various medical applications since then.
Mécanisme D'action
The mechanism of action of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act by chelating metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. This chelation disrupts the normal functioning of the microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and β-amyloid. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms, making it useful in the treatment of multiple infections. Another advantage is its low toxicity, making it safe for use in humans. However, one limitation is its poor solubility in water, which may affect its efficacy in some applications.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Another direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide involves the condensation of 8-hydroxyquinoline with chloroacetic acid and subsequent reaction with propylene oxide. The resulting product is then purified and recrystallized to obtain the final compound.
Applications De Recherche Scientifique
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its medical applications. It has been used as an antifungal agent in the treatment of various fungal infections, including Candida albicans and Aspergillus fumigatus. It has also been used as an antibacterial agent in the treatment of infections caused by Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)6-15-13(18)10-7-14-11-5-3-2-4-9(11)12(10)17/h2-5,7-8,16H,6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYCDKXQIVGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CNC2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
